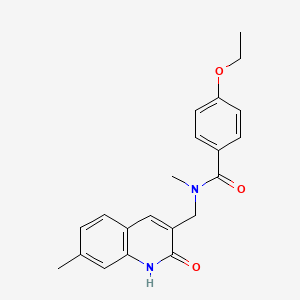
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of the spread of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and has antibacterial and antifungal properties. In vivo studies have shown that this compound has potential therapeutic effects in animal models of cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments include its potential therapeutic applications in cancer and neurodegenerative diseases, as well as its antibacterial and antifungal properties. The limitations of using this compound in lab experiments include the need for careful control of the reaction conditions to ensure the purity and yield of the product, as well as the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method to improve the yield and purity of the product.
3. Studies to investigate the potential therapeutic applications of this compound in animal models of cancer and neurodegenerative diseases.
4. Studies to investigate the potential antibacterial and antifungal properties of this compound.
5. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. This compound has been found to have activity against certain types of cancer cells, as well as potential therapeutic effects in animal models of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves a series of chemical reactions. The starting materials are 2-hydroxy-7-methylquinoline and N-methyl-4-ethoxybenzamide. The two compounds are reacted together in the presence of a catalyst and a solvent to form the final product. The reaction conditions must be carefully controlled to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has potential applications in the field of medicinal chemistry. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
4-ethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-18-9-7-15(8-10-18)21(25)23(3)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNOLUWFZCOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

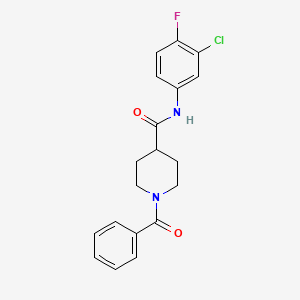
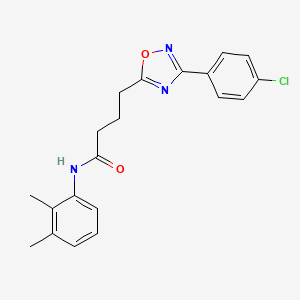
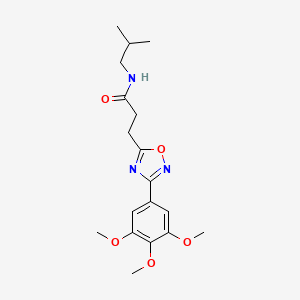

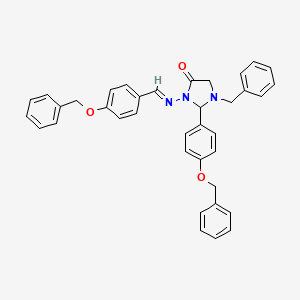
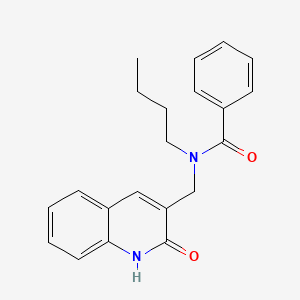

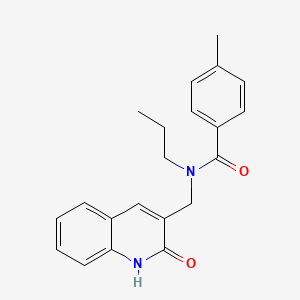
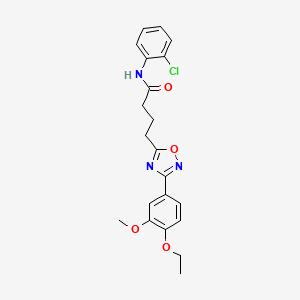

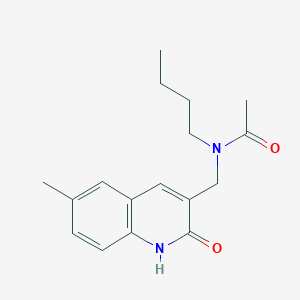
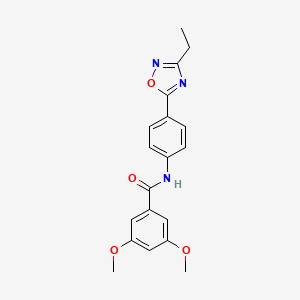
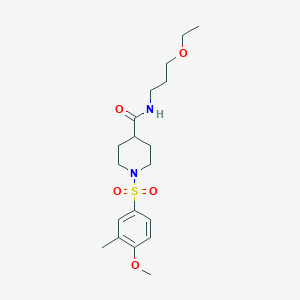
![N-(3,5-Dimethoxyphenyl)-2-(pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-ylthio)acetamide](/img/structure/B7698223.png)